4,4'-Bis{[(4-fluorophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid
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Overview
Description
4,4’-BIS(4-FLUOROBENZAMIDO)-[1,1’-BIPHENYL]-3,3’-DICARBOXYLIC ACID: is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorobenzamido groups attached to a biphenyl core, along with two carboxylic acid groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-BIS(4-FLUOROBENZAMIDO)-[1,1’-BIPHENYL]-3,3’-DICARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of Fluorobenzamido Groups: The fluorobenzamido groups are introduced via an amide coupling reaction between the biphenyl core and 4-fluorobenzoic acid.
Addition of Carboxylic Acid Groups: The carboxylic acid groups are introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the coupling reactions, and high-purity solvents are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-BIS(4-FLUOROBENZAMIDO)-[1,1’-BIPHENYL]-3,3’-DICARBOXYLIC ACID: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the fluorobenzamido groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
4,4’-BIS(4-FLUOROBENZAMIDO)-[1,1’-BIPHENYL]-3,3’-DICARBOXYLIC ACID: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-BIS(4-FLUOROBENZAMIDO)-[1,1’-BIPHENYL]-3,3’-DICARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The presence of fluorine atoms enhances its binding affinity and specificity. The carboxylic acid groups facilitate interactions with metal ions, making it useful in coordination chemistry.
Comparison with Similar Compounds
4,4’-BIS(4-FLUOROBENZAMIDO)-[1,1’-BIPHENYL]-3,3’-DICARBOXYLIC ACID: can be compared with other biphenyl derivatives, such as:
4,4’-Bis(dichloroiodo)biphenyl: Similar in structure but contains dichloroiodo groups instead of fluorobenzamido groups.
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: Contains phenanthroimidazole groups, which impart different electronic and optical properties.
The uniqueness of 4,4’-BIS(4-FLUOROBENZAMIDO)-[1,1’-BIPHENYL]-3,3’-DICARBOXYLIC ACID
Properties
Molecular Formula |
C28H18F2N2O6 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
5-[3-carboxy-4-[(4-fluorobenzoyl)amino]phenyl]-2-[(4-fluorobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C28H18F2N2O6/c29-19-7-1-15(2-8-19)25(33)31-23-11-5-17(13-21(23)27(35)36)18-6-12-24(22(14-18)28(37)38)32-26(34)16-3-9-20(30)10-4-16/h1-14H,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |
InChI Key |
SPAPFYBBIPELTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=O)O)C(=O)O)F |
Origin of Product |
United States |
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